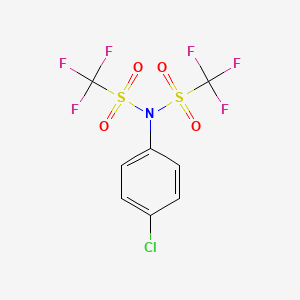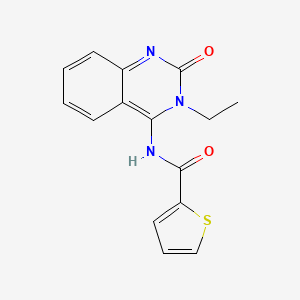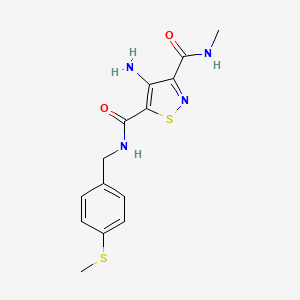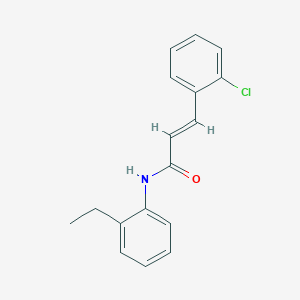
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is a compound of interest in organic chemistry due to its unique structure and potential applications in various chemical reactions and synthesizing processes. While the specific compound might not be directly mentioned in the available literature, the research on similar compounds provides valuable insights into its possible chemical behavior, synthesis methods, and properties.
Synthesis Analysis
The synthesis of related α-(hydroxymethyl)benzaldehyde derivatives involves a Diels–Alder/retro-Diels–Alder process followed by various steps including methylation, thioacetalization, and removal of silyl protecting groups (Morrison & Burnell, 2001). Another approach describes the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, highlighting photochemical and acid-catalyzed rearrangements as key steps (Schultz & Antoulinakis, 1996).
Molecular Structure Analysis
Research on compounds with similar structural motifs, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, provides insights into molecular structure through X-ray data, discussing the orientation of functional groups in relation to the benzene nucleus (Koningsveld & Meurs, 1977).
Chemical Reactions and Properties
The reactivity of similar compounds involves various chemical transformations, including oxidation reactions that preferentially target specific functional groups and facilitate the formation of dialdehydes or acid derivatives. For instance, the alcohol group of hydroxymethylfurfural is preferentially oxidized to form 2,5-diformylfuran, showcasing the selective reactivity of such compounds (Partenheimer & Grushin, 2001).
Physical Properties Analysis
The physical properties of compounds closely related to the one can be deduced through spectroscopic techniques such as NMR, UV–VIS, and IR, which help confirm molecular structures and understand the solvent and pH-dependent behaviors (Baul et al., 2009).
Chemical Properties Analysis
The chemical properties of similar benzaldehyde derivatives are characterized by their reactions with various reagents, showcasing a wide range of chemical behaviors including cyclocondensation, hydroxylation, and the formation of complex structures through reactions with metal catalysts and other chemical agents (Ishida et al., 2010).
科学的研究の応用
Synthesis Techniques and Applications
A study by Morrison and Burnell (2001) describes a synthesis method for α-(hydroxymethyl)benzaldehyde derivatives, including the compound , via a Diels–Alder/retro-Diels–Alder process. This method has implications in the efficient synthesis of complex organic compounds (Morrison & Burnell, 2001).
Moshkin and Sosnovskikh (2013) developed a simple two-step synthesis process for 2-(alkylamino)-1-arylethanols from aromatic aldehydes, which includes reactions with compounds like 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde. This approach is significant for the synthesis of adrenaline and similar compounds (Moshkin & Sosnovskikh, 2013).
Crystal Structure Analysis
- Research by Gümüş et al. (2022) involved the synthesis of 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, a compound related to the one , highlighting the importance of crystal structure and hydrogen bonding analysis in understanding the molecular properties of such compounds (Gümüş et al., 2022).
Chemical Reactions and Properties
A study by Chattopadhyay et al. (2018) focused on the synthesis of Schiff base ligands using aldehydes including 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde for fluorescent lead complexes. This research is crucial for developing new methods for detecting pollutants like nitroaromatics (Chattopadhyay et al., 2018).
Banerjee, Poon, and Bedoya (2013) demonstrated an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, using a method that involves the compound . This highlights its role in creating complex organic structures (Banerjee, Poon, & Bedoya, 2013).
Biological Activity
- Patel and Patel (2010) explored the synthesis of 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamide, starting from 2-Hydroxy benzoic acid hydrazide and aromatic aldehydes, including the compound . This study is significant for understanding the antibacterial and antifungal properties of these compounds (Patel & Patel, 2010).
特性
IUPAC Name |
2-hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)10-16(4,5)13-6-11(8-17)14(19)12(7-13)9-18/h6-8,18-19H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZQNUWFZBVSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)




![1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2485276.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)

![5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2485282.png)




![ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2485291.png)